![molecular formula C15H15N3O5 B2983884 N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-4-ethoxybenzamide CAS No. 887877-13-6](/img/structure/B2983884.png)
N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-4-ethoxybenzamide
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Overview
Description
Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups. For example, the oxadiazole ring is a heterocyclic compound that has been associated with diverse biological activities, including anti-cancer and anti-microbial properties .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by factors such as its molecular structure, functional groups, and stereochemistry . These properties can include melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Antimicrobial Applications
Compounds related to N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-4-ethoxybenzamide have been explored for their antimicrobial properties. For instance, derivatives of thiazolidin-4-one and oxadiazole rings incorporating thiazole have shown significant in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as inhibitory action against fungi. This indicates a potential for developing new antimicrobial agents from similar structural frameworks (Desai, Rajpara, & Joshi, 2013).
Synthesis and Chemical Properties
Research on N-acylbenzotriazoles leading to the synthesis of 5-substituted 2-ethoxy-1,3,4-oxadiazoles highlights the chemical versatility and potential for creating building blocks toward various oxadiazol-2(3H)-ones. Such compounds have been synthesized with good to excellent yields, demonstrating the compound's relevance in organic synthesis and medicinal chemistry (Wet-osot, Phakhodee, & Pattarawarapan, 2017).
Biological Screening for Therapeutic Applications
The synthesis of bis-1,3,4- oxadiazole rings containing a glycine moiety and their effect on some transferase enzymes present a foundation for understanding the biological activities of complex oxadiazoles. Such studies are crucial for developing novel therapeutic agents with specific enzyme modulation capabilities (Tomi, Al-qaisi, & Al-Qaisi, 2010).
Material Science and Polymer Applications
The synthesis of new 2,5-di-substituted 1,3,4-oxadiazoles bearing 2,6-di-tert-butylphenol moieties, and their evaluation for antioxidant activity, opens up avenues for utilizing such compounds in materials science, especially in designing materials with inherent oxidative stability (Shakir, Ariffin, & Abdulla, 2014).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-4-ethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O5/c1-2-21-11-5-3-10(4-6-11)13(19)16-15-18-17-14(23-15)12-9-20-7-8-22-12/h3-6,9H,2,7-8H2,1H3,(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNPLRCBTGKMBAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=COCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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